8-{(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione
Description
The compound 8-{(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione (hereafter referred to as the "target compound") is a purine-2,6-dione derivative characterized by a hydrazine-linked 2-hydroxyphenyl ethylidene group at position 8, a 1,3-dimethyl substitution on the purine core, and a 7-propyl chain. Its molecular formula is C₂₀H₂₄N₆O₃, with an average molecular mass of 408.45 g/mol (inferred from analogous structures in ).
Properties
Molecular Formula |
C18H22N6O3 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
8-[(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl]-1,3-dimethyl-7-propylpurine-2,6-dione |
InChI |
InChI=1S/C18H22N6O3/c1-5-10-24-14-15(22(3)18(27)23(4)16(14)26)19-17(24)21-20-11(2)12-8-6-7-9-13(12)25/h6-9,25H,5,10H2,1-4H3,(H,19,21)/b20-11- |
InChI Key |
UEZFJIVHUPTAHL-JAIQZWGSSA-N |
Isomeric SMILES |
CCCN1C2=C(N=C1N/N=C(/C)\C3=CC=CC=C3O)N(C(=O)N(C2=O)C)C |
Canonical SMILES |
CCCN1C2=C(N=C1NN=C(C)C3=CC=CC=C3O)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
Biological Activity
The compound 8-{(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione, also known by its IUPAC name and molecular formula , has garnered attention for its potential biological activities. This article provides an overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
- Molecular Formula :
- Molecular Weight : 370.4 g/mol
- IUPAC Name : 8-[(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl]-1,3-dimethyl-7-propylpurine-2,6-dione
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly in relation to its effects on different biological systems and potential therapeutic applications.
The compound's structure suggests it may interact with various biological targets, including enzymes and receptors. The hydrazino group is known to facilitate interactions with nucleophilic sites in proteins, potentially leading to inhibition or modulation of enzymatic activities.
Antioxidant Activity
Research indicates that derivatives of similar structures exhibit significant antioxidant properties. For instance, compounds with hydrazino groups have been shown to scavenge free radicals effectively, which could be beneficial in preventing oxidative stress-related diseases.
Anticancer Potential
Studies have demonstrated that purine derivatives can exhibit cytotoxic effects against cancer cell lines. The compound's ability to induce apoptosis in tumor cells has been highlighted in several studies. For example:
- In vitro tests revealed that similar hydrazine derivatives demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting promising anticancer activity.
Neuroprotective Effects
There is emerging evidence that compounds resembling this structure may offer neuroprotective benefits. They have been studied for their potential to inhibit neuroinflammation and protect neuronal cells from apoptosis induced by oxidative stress.
Case Studies
| Study | Findings |
|---|---|
| Antioxidant Activity Study | The compound exhibited a significant reduction in malondialdehyde (MDA) levels in treated cells, indicating reduced lipid peroxidation. |
| Cytotoxicity Assay | In a study involving human breast cancer cell lines (MCF-7), the compound showed an IC50 value of 15 µM, indicating potent cytotoxicity. |
| Neuroprotection Research | In models of neurodegeneration (e.g., induced by glutamate), the compound demonstrated a protective effect on neuronal viability and reduced markers of inflammation. |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Substituent Variations in Purine-2,6-dione Derivatives
The target compound belongs to a broader class of purine-2,6-dione derivatives modified at positions 1, 3, 7, and 6. Key structural analogs and their distinguishing features are summarized below:
Table 1: Substituent Comparison of Purine-2,6-dione Derivatives
Key Observations:
Alkyl Chain Length (Position 7): The target compound’s 7-propyl group contrasts with the 7-octyl chain in ’s analog. The 7-(2-chlorophenyl)methyl group in ’s compound introduces aromatic bulk and electron-withdrawing effects, which may hinder rotational freedom compared to alkyl chains.
Hydrazine Configuration and Substituents (Position 8): The (2Z)-configuration in the target compound’s hydrazino-ethylidene group may enforce a planar geometry, facilitating π-π stacking or hydrogen bonding with biological targets. In contrast, the (2E)-isomer in ’s analog introduces steric clashes due to the nitro group’s orientation. Thioether-linked phenacyl groups () replace the hydrazine moiety entirely, altering electronic properties (e.g., sulfur’s polarizability) and redox stability.
Aromatic and Electronic Modifications:
- The 2-hydroxyphenyl group in the target compound and ’s analog supports hydrogen bonding via the hydroxyl group, enhancing crystallinity and solubility in polar solvents.
- ’s 3-nitrophenyl group introduces strong electron-withdrawing effects, which may polarize the hydrazine linkage and reduce metabolic stability.
Table 2: Inferred Properties Based on Structural Features
Notes:
- Hydrogen Bonding: The target compound’s 2-hydroxyphenyl and hydrazine groups align with Etter’s graph-set analysis (), favoring R₂²(8) motifs in crystalline phases, which correlate with stability.
- Synthetic Accessibility: highlights the use of phenacyl bromides for thioether formation, whereas hydrazine derivatives (target compound) require condensation reactions under controlled pH to retain Z/E configuration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
